1-(5-Bromothiophen-2-yl)-2-chloro-2,2-difluoroethanone
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Overview
Description
1-(5-Bromo-thiophen-2-yl)-2-chloro-2,2-difluoro-ethanone is a chemical compound that belongs to the class of organohalides It features a thiophene ring substituted with a bromine atom at the 5-position and an ethanone moiety substituted with chlorine and two fluorine atoms
Preparation Methods
The synthesis of 1-(5-Bromo-thiophen-2-yl)-2-chloro-2,2-difluoro-ethanone typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with appropriate reagents under controlled conditions. One common method involves the use of aluminum chloride (AlCl3) as a catalyst in the presence of 1,2-dichloroethane as a solvent . The reaction proceeds through the formation of an intermediate, which is then treated with 2-bromothiophene to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(5-Bromo-thiophen-2-yl)-2-chloro-2,2-difluoro-ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The thiophene ring can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-thiophen-2-yl)-2-chloro-2,2-difluoro-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-thiophen-2-yl)-2-chloro-2,2-difluoro-ethanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-(5-Bromo-thiophen-2-yl)-2-chloro-2,2-difluoro-ethanone include:
5-Bromo-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound.
2-Acetyl-5-bromothiophene: Another thiophene derivative with similar structural features.
(E)-3-(5-Bromothiophen-2-yl)-1-(2,5-dichlorothiophen-3-yl)-2-propen-1-one: A chalcone derivative with a thiophene moiety.
The uniqueness of 1-(5-Bromo-thiophen-2-yl)-2-chloro-2,2-difluoro-ethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H2BrClF2OS |
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Molecular Weight |
275.50 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-2-chloro-2,2-difluoroethanone |
InChI |
InChI=1S/C6H2BrClF2OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H |
InChI Key |
IYHZRGKRCYVMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
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